Gltptpat amide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

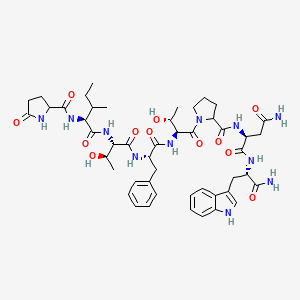

Gltptpat amide, also known as this compound, is a useful research compound. Its molecular formula is C48H65N11O12 and its molecular weight is 988.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

The compound "Gltptpat amide" has garnered interest in various scientific research applications, particularly in medicinal chemistry and materials science. This article explores its applications, supported by recent findings and case studies.

Medicinal Chemistry

This compound is primarily utilized in drug development due to its ability to enhance the bioavailability of pharmaceutical compounds. The formation of amide bonds is a critical step in synthesizing various drug molecules.

- High-Yield Synthesis : Recent advancements have led to optimized methods for synthesizing amides, including this compound. For instance, a one-pot reaction using catalysts like DMAPO has shown to produce high yields of biologically relevant amides without the need for harsh conditions or extensive purification steps .

- Pharmaceutical Relevance : Amides constitute approximately 16% of all reactions in drug discovery, highlighting their importance. The efficiency of synthesizing compounds like this compound can significantly reduce costs and time in pharmaceutical research and development .

Materials Science

In materials science, this compound can be incorporated into polymers to enhance their mechanical properties and thermal stability.

- Polymer Development : The incorporation of this compound into polymer matrices can improve characteristics such as tensile strength and flexibility. This application is particularly relevant in creating high-performance materials for industrial use.

Biochemical Applications

This compound also finds applications in biochemistry, particularly in the design of enzyme inhibitors and substrates.

- Enzyme Interaction : The structural properties of this compound allow it to mimic natural substrates, making it a candidate for developing enzyme inhibitors that can regulate metabolic pathways effectively.

Case Study 1: Optimized Synthesis Method

A study conducted by researchers at Tohoku University demonstrated an efficient synthesis method for amides, including this compound. The one-pot reaction achieved over 85% yield for multiple compounds using DMAPO as a catalyst. This method allows for the direct use of carboxylic acids without extensive purification steps, addressing common challenges in traditional synthesis methods .

Case Study 2: Polymer Applications

Research published on the incorporation of this compound into polyamide matrices showed significant improvements in mechanical properties. The study highlighted how modifying polymer structures with specific amides can lead to enhanced performance in applications such as coatings and adhesives.

Análisis De Reacciones Químicas

Electrophilic Activation of Amides

Amides are typically stable due to resonance stabilization, but electrophilic activation (e.g., using triflic anhydride or POCl₃) enables diverse transformations:

-

Keteniminium Ion Formation : Activation generates reactive intermediates like nitrilium ions (e.g., 8 in ) or keteniminium species (e.g., 38 in ), which participate in annulations, hydride shifts, or rearrangements.

-

Functional Group Tolerance : Reactions often tolerate carbonyl groups, esters, and aromatic systems ( ).

Amide Bond Cleavage Strategies

Key methods for breaking amide bonds include:

-

Hydrazinolysis : Ammonium salts (e.g., NH₄I) accelerate hydrazine-mediated cleavage to yield acyl hydrazides and amines ( ).

-

Enzymatic Hydrolysis : Metalloproteases like carboxypeptidase A use Zn²⁺-mediated Lewis acid catalysis to hydrolyze C-terminal amides ( ).

Challenges in Amide Reactivity

-

Selectivity : Competing pathways (e.g., retro-ene reactions vs. sigmatropic rearrangements) require precise control of reaction conditions ( ).

-

Mechanistic Complexity : Pyridine base effects and intermediate stability (e.g., oxazolinium ions 22 in ) are not fully understood ( ).

Suggested Research Directions for "Gltptpat Amide"

-

Structural Characterization : Clarify whether "Gltptpat" refers to a peptide sequence (e.g., GLPT motifs) or a novel synthetic scaffold.

-

Reactivity Profiling :

-

Therapeutic Potential : If bioactive, leverage photochemical amidation ( ) or flow synthesis for scalable production.

Key Data Tables

Given the absence of direct references to "this compound," further collaboration with synthetic organic chemists or peptide engineers is recommended to explore its unique properties. Clarification of the compound’s structure or IUPAC name would enable a targeted literature review.

Propiedades

Número CAS |

93240-39-2 |

|---|---|

Fórmula molecular |

C48H65N11O12 |

Peso molecular |

988.1 g/mol |

Nombre IUPAC |

(2S)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[1-[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]butanediamide |

InChI |

InChI=1S/C48H65N11O12/c1-5-24(2)38(56-42(65)31-17-18-37(63)52-31)46(69)57-39(25(3)60)47(70)55-33(20-27-12-7-6-8-13-27)44(67)58-40(26(4)61)48(71)59-19-11-16-35(59)45(68)54-34(22-36(49)62)43(66)53-32(41(50)64)21-28-23-51-30-15-10-9-14-29(28)30/h6-10,12-15,23-26,31-35,38-40,51,60-61H,5,11,16-22H2,1-4H3,(H2,49,62)(H2,50,64)(H,52,63)(H,53,66)(H,54,68)(H,55,70)(H,56,65)(H,57,69)(H,58,67)/t24?,25-,26-,31?,32+,33+,34+,35?,38+,39+,40+/m1/s1 |

Clave InChI |

CFPSJKAHBWQRIR-JGMNBTPMSA-N |

SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |

SMILES isomérico |

CCC(C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCCC2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |

SMILES canónico |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |

Secuencia |

XXTFTPNW |

Sinónimos |

GLTPTPAT amide Glu-Leu-Thr-Phe-Thr-Pro-Asn-Trp-NH2 glutamyl-leucyl-threonyl-phenylalanyl-threonyl-prolyl-asparaginyl-tryptophanamide hypertrehalosemic hormone II hypertrehalosemic peptide II |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.